Cas no 477781-69-4 (Benzyl-PEG4-MS)

Benzyl-PEG4-MS structure
Produktname:Benzyl-PEG4-MS
CAS-Nr.:477781-69-4
MF:C16H26O7S
MW:362.43844461441
MDL:MFCD30342472
CID:2503187
PubChem ID:24180090
Benzyl-PEG4-MS Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate
- AK543187
- 2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate
- Methanesulfonic acid 2-[2-[2-[2-(benzyloxy)ethoxy]ethoxy]ethoxy]ethyl ester
- Benzyl-PEG4-MS
- 477781-69-4
- AKOS027461146
- 2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, methanesulfonate
- HY-W096090
- DA-71413
- CS-0147733
- C75275
- SCHEMBL12013298
- 1-Phenyl-2,5,8,11-tetraoxatridecan-13-ylmethanesulfonate
- DS-19212
-
- MDL: MFCD30342472
- Inchi: 1S/C16H26O7S/c1-24(17,18)23-14-13-21-10-9-19-7-8-20-11-12-22-15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3
- InChI-Schlüssel: DAODDIFNUYIKRO-UHFFFAOYSA-N
- Lächelt: S(C([H])([H])[H])(=O)(=O)OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Berechnete Eigenschaften
- Genaue Masse: 362.13992434g/mol
- Monoisotopenmasse: 362.13992434g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 24
- Anzahl drehbarer Bindungen: 15
- Komplexität: 374
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topologische Polaroberfläche: 88.7
Benzyl-PEG4-MS Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature(BD626586)
Benzyl-PEG4-MS Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W096090-500mg |
Benzyl-PEG4-MS |
477781-69-4 | 500mg |
¥250 | 2024-04-18 | ||
Key Organics Ltd | DS-19212-1G |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | >97% | 1g |
£99.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13490-5g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 5g |
¥898.0 | 2024-07-19 | |
Alichem | A019112549-5g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 5g |
$1344.00 | 2023-09-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P13490-1g |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 1g |
¥180.0 | 2024-07-19 | |
MedChemExpress | HY-W096090-1g |
Benzyl-PEG4-MS |
477781-69-4 | 1g |
¥400 | 2024-04-18 | ||
Cooke Chemical | BD1044832-100mg |
1-Phenyl-2,5,8,11-tetraoxatridecan-13-yl methanesulfonate |
477781-69-4 | 97% | 100mg |
RMB 96.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GR040-100mg |
Benzyl-PEG4-MS |
477781-69-4 | 97% | 100mg |
183CNY | 2021-05-08 | |
Chemenu | CM253121-1g |
Benzyl-PEG4-MS |
477781-69-4 | 97% | 1g |
$*** | 2023-05-30 | |
Aaron | AR00I9EA-5g |
2,5,8,11-Tetraoxatridecan-13-ol, 1-phenyl-, methanesulfonate |
477781-69-4 | 97% | 5g |
$126.00 | 2025-02-10 |
Benzyl-PEG4-MS Verwandte Literatur
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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